molecular formula C5H11ClN2O2 B2552685 (1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride CAS No. 2445750-29-6

(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride

Cat. No.: B2552685
CAS No.: 2445750-29-6
M. Wt: 166.61
InChI Key: NUOLCMZODQRKHC-JEDNCBNOSA-N
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Description

(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride is a chemical compound characterized by the presence of a cyclopropyl group attached to a nitroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride typically involves the following steps:

    Nitration: The nitro group is introduced via nitration reactions, commonly using nitric acid or nitrating mixtures under controlled conditions.

    Amination: The amine group is introduced through reductive amination or other amination techniques, often involving reagents like ammonia or amines in the presence of reducing agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

    Signal Transduction Pathways: Activation or inhibition of signal transduction pathways, resulting in downstream biological effects.

    Molecular Interactions: Formation of complexes with other molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Cyclopropyl-2-nitroethanol: Similar structure but with a hydroxyl group instead of an amine group.

    (1R)-1-Cyclopropyl-2-nitropropane: Similar structure but with an additional carbon in the alkyl chain.

    (1R)-1-Cyclopropyl-2-nitroethanamine: The free base form without the hydrochloride salt.

Uniqueness

(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride is unique due to its specific combination of a cyclopropyl group, nitro group, and amine group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(1R)-1-cyclopropyl-2-nitroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(3-7(8)9)4-1-2-4;/h4-5H,1-3,6H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOLCMZODQRKHC-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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